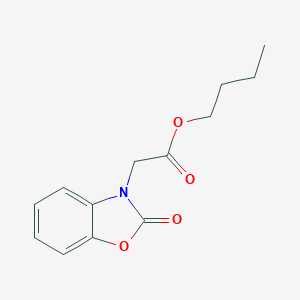
butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in various fields of research due to its unique properties and potential applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can be achieved through a three-step process involving the synthesis of 2-aminobenzoic acid, followed by the formation of 2-hydroxybenzoxazole, and finally the esterification of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.
Starting Materials
2-nitrobenzoic acid, sodium hydroxide, iron powder, ethanol, hydrochloric acid, sodium nitrite, copper powder, acetic acid, butanol
Reaction
Step 1: Reduction of 2-nitrobenzoic acid to 2-aminobenzoic acid using iron powder and sodium hydroxide in ethanol, Step 2: Diazotization of 2-aminobenzoic acid with sodium nitrite and hydrochloric acid, followed by coupling with copper powder to form 2-hydroxybenzoxazole, Step 3: Esterification of 2-hydroxybenzoxazole with butyl acetate and acetic acid in the presence of a catalyst to form butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
Mécanisme D'action
The mechanism of action of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is based on its ability to interact with specific biological molecules. This compound has a high affinity for certain amino acids such as cysteine and histidine. When it interacts with these amino acids, it undergoes a chemical reaction that results in the formation of a fluorescent product. This fluorescence can be used to detect the presence of the biological molecule of interest.
Effets Biochimiques Et Physiologiques
Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have minimal biochemical and physiological effects. It is considered to be non-toxic and has low cytotoxicity. This makes it an ideal compound for use in biological studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is its high sensitivity and selectivity for specific biological molecules. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of this compound is its relatively high cost compared to other fluorescent probes.
Orientations Futures
There are several future directions for the use of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in scientific research. One potential application is in the development of new biosensors for the detection of specific biological molecules. This compound could also be used in the development of new materials for optoelectronic applications. In addition, further research is needed to explore the potential of this compound for use in drug delivery systems and other biomedical applications.
In conclusion, butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a unique and versatile compound that has many potential applications in scientific research. Its ability to interact with specific biological molecules and its high sensitivity make it an ideal fluorescent probe for the detection of various biological molecules. Further research is needed to explore its potential in other areas of research and development.
Applications De Recherche Scientifique
Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of various biological molecules such as proteins, nucleic acids, and lipids. This compound is also used in the synthesis of organic materials such as polymers and dendrimers. In addition, it has potential applications in the field of optoelectronics due to its unique photophysical properties.
Propriétés
IUPAC Name |
butyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-3-8-17-12(15)9-14-10-6-4-5-7-11(10)18-13(14)16/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWUGFIVOBIDRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]butylmethylamine](/img/structure/B352818.png)
![3-({5-[(2-Amino-2-oxoethyl)(3-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B352850.png)
![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B352851.png)
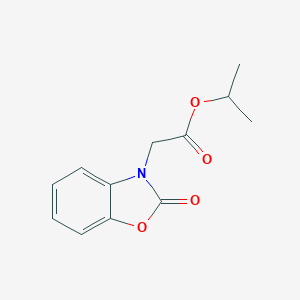
![2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid](/img/structure/B352865.png)
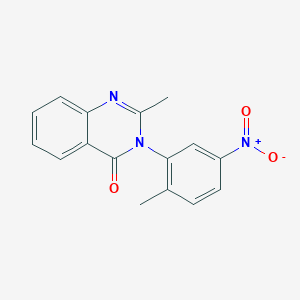
![{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B352867.png)
![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)
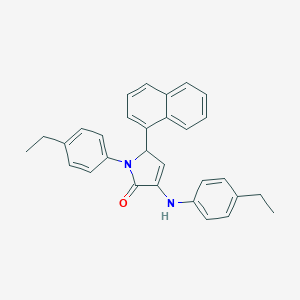
![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)
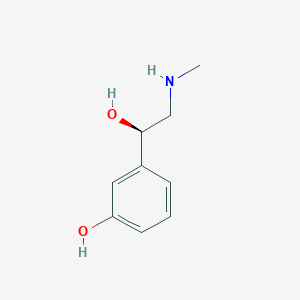
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)